(R)-(+)-8-Hydroxy-DPAT hydrobromide, also known as (R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide, is a synthetic compound widely employed in scientific research as a selective agonist for the serotonin 1A (5-HT1A) receptor. [, , , , , , , , , , , , , , , , , , , , , , , ] This compound exhibits a higher affinity for 5-HT1A receptors compared to other serotonin receptor subtypes, making it a valuable tool for investigating the physiological and behavioral roles of 5-HT1A receptor activation. [, , , , , , , , , , , , , , , , , , , , , , , ]
Related Compounds
8-OH-DPAT
Compound Description: 8-OH-DPAT, or (±)-8-hydroxy-2-(di-n-propylamino) tetralin hydrobromide, is the racemic mixture of (R)-(+)-8-Hydroxy-DPAT hydrobromide and its enantiomer (S)-(-)-8-OH-DPAT. Like its R(+) enantiomer, 8-OH-DPAT acts as a 5-HT1A receptor agonist and has been widely used in research to investigate the role of 5-HT1A receptors in various physiological and behavioral processes, including anxiety, depression, cognition, and thermoregulation [, , ].
Relevance: 8-OH-DPAT is structurally related to (R)-(+)-8-Hydroxy-DPAT hydrobromide because it contains both the R(+) and S(-) enantiomers of the molecule. [].
(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin
Compound Description: (S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin, also known as (S)-UH-301, is a 5-HT1A receptor antagonist. It has been shown to block the effects of (R)-(+)-8-Hydroxy-DPAT hydrobromide in various experimental models, including those related to serotonin synthesis, thermoregulation, and behavior [].
Relevance: (S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin is structurally similar to (R)-(+)-8-Hydroxy-DPAT hydrobromide but differs in its stereochemistry at the 5-position and the presence of a fluorine atom at that location [].
BMY 7378
Compound Description: BMY 7378 is a selective 5-HT1A receptor agonist that exhibits higher efficacy at presynaptic 5-HT1A autoreceptors than at postsynaptic 5-HT1A receptors []. This selectivity makes it a valuable tool for studying the differential roles of 5-HT1A receptor subtypes.
Relevance: BMY 7378 and (R)-(+)-8-Hydroxy-DPAT hydrobromide share a similar core structure and belong to the same chemical class of 5-HT1A receptor agonists, but they differ in their substituents, which contribute to their distinct pharmacological profiles [, ].
Buspirone
Compound Description: Buspirone is a partial agonist at 5-HT1A receptors and is primarily used clinically as an anxiolytic drug []. It also exhibits moderate affinity for dopamine D2 receptors.
Relevance: Buspirone, like (R)-(+)-8-Hydroxy-DPAT hydrobromide, targets the 5-HT1A receptor but with lower intrinsic activity, meaning it elicits a weaker biological response compared to the full agonist (R)-(+)-8-Hydroxy-DPAT hydrobromide [].
5-Carboxamidotryptamine maleate
Compound Description: 5-Carboxamidotryptamine maleate, often abbreviated as 5-CT, is a non-selective serotonin receptor agonist that binds to multiple 5-HT receptor subtypes, including 5-HT1A and 5-HT7 receptors []. Its broad activity profile makes it a less selective tool compared to (R)-(+)-8-Hydroxy-DPAT hydrobromide.
Relevance: 5-Carboxamidotryptamine maleate and (R)-(+)-8-Hydroxy-DPAT hydrobromide both activate 5-HT1A receptors, but 5-carboxamidotryptamine maleate exhibits a broader range of action at other serotonin receptor subtypes, while (R)-(+)-8-Hydroxy-DPAT hydrobromide displays greater selectivity for the 5-HT1A receptor subtype [].
CP 93129
Compound Description: CP 93129, or 1,4-dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrolo[3,2-b]pyridin-5-one dihydrochloride, is a selective 5-HT1B receptor agonist. Studies using CP 93129 have helped delineate the role of 5-HT1B receptors in various physiological processes [].
(±)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride
Compound Description: (±)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride, also known as DOI, is a selective 5-HT2A receptor agonist commonly employed to investigate the role of this receptor subtype in various behavioral and physiological functions [, , , ].
Eltoprazine
Compound Description: Eltoprazine is a 5-HT1A receptor agonist and partial agonist at 5-HT1B receptors []. It has shown potential anxiolytic and antiaggressive effects in preclinical studies.
(+)-Flesinoxan
Compound Description: (+)-Flesinoxan is a selective 5-HT1A receptor agonist known for its anxiolytic and antidepressant-like properties [, ].
Ipsapirone
Compound Description: Ipsapirone is a selective 5-HT1A receptor partial agonist clinically used for its anxiolytic properties [].
LY228729
Compound Description: LY228729, or (-)-4-(dipropylamino)-1,3,4,5-tetrahydrobenz-{c,d}indole-6-carboxamide, is a selective 5-HT1A receptor agonist with high intrinsic activity [, ]. It is structurally distinct from other 5-HT1A agonists.
MDL 72832
Compound Description: MDL 72832 is a selective 5-HT1A receptor agonist [].
MDL 73005EF
Compound Description: MDL 73005EF is a selective 5-HT1A receptor antagonist that has been used in research to investigate the role of this receptor subtype in various behavioral and physiological processes [].
Compound Description: 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl] piperazine hydrobromide, frequently shortened to NAN-190, is a selective 5-HT1A receptor antagonist commonly used in research to block the effects of 5-HT1A receptor agonists [, , , , ].
Relevance: NAN-190 acts as an antagonist at 5-HT1A receptors, directly opposing the agonistic actions of (R)-(+)-8-Hydroxy-DPAT hydrobromide at this receptor subtype [, , , , ].
MP3022
Compound Description: MP3022 is a 5-HT1A receptor antagonist. Research on MP3022 has focused on understanding its binding properties and potential as a therapeutic agent for conditions related to 5-HT1A receptor dysfunction [].
S 14489
Compound Description: S 14489 is a benzodioxopiperazine derivative that acts as an agonist at 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors [, ]. This unique profile makes it a valuable tool for dissecting the roles of these receptor subpopulations.
S 14506
Compound Description: S 14506 is a methoxynaphtylpiperazine derivative that exhibits high affinity and potent agonistic activity at 5-HT1A receptors [, , , ]. It is structurally similar to its close analog, S 14671.
S 14671
Compound Description: S 14671 is a high-affinity naphtylpiperazine 5-HT1A receptor agonist with exceptional potency and high efficacy [, , ]. It also possesses antagonist activity at 5-HT1C and 5-HT2 receptors, making it a valuable tool for investigating the interplay between different serotonin receptor subtypes.
S 15535
Compound Description: S 15535 is a novel benzodioxopiperazine that acts as an agonist at 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors [, ]. This mixed profile is similar to that of its analog, S 15931.
S 15931
Compound Description: S 15931 is a novel benzodioxopiperazine similar in structure and activity to S 15535 [, ]. It acts as an agonist at 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.
Tandospirone
Compound Description: Tandospirone is a 5-HT1A receptor agonist with anxiolytic properties [, ].
WY 48,723
Compound Description: WY 48,723 is a high-efficacy 5-HT1A receptor agonist belonging to the arylpiperazine class [, , ].
WY 50,324
Compound Description: WY 50,324 is a potent and selective 5-HT1A receptor agonist from the arylpiperazine class, known for its ability to readily cross the blood-brain barrier [, , , ].
Zalospirone
Compound Description: Zalospirone is a pyrimidinylpiperazine derivative that acts as a partial agonist at 5-HT1A receptors [, , ].
Source and Classification
(R)-(+)-8-Hydroxy-DPAT hydrobromide is derived from the parent compound 8-Hydroxy-DPAT, which is synthesized through various chemical pathways. The compound is classified as a psychoactive agent due to its effects on serotonin receptors, particularly in modulating neurotransmission related to mood, anxiety, and cognition. Its chemical structure can be denoted by the empirical formula C16H25NO⋅HBr and has a molecular weight of approximately 328.29 g/mol .
Synthesis Analysis
The synthesis of (R)-(+)-8-Hydroxy-DPAT hydrobromide involves several key steps:
Starting Materials: The synthesis typically begins with commercially available aminotetralin derivatives.
Reactions: The process may involve reactions such as alkylation, hydroxylation, and bromination to introduce the necessary functional groups.
Chiral Resolution: As a chiral compound, obtaining the (R)-enantiomer can involve chiral resolution techniques or asymmetric synthesis methods to ensure the desired optical purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels suitable for research applications.
Technical parameters such as temperature, reaction time, and solvent choice are critical during synthesis to optimize yield and enantiomeric excess .
Molecular Structure Analysis
The molecular structure of (R)-(+)-8-Hydroxy-DPAT hydrobromide features a tetracyclic core with a hydroxyl group at the 8-position, which is crucial for its receptor binding affinity. The stereochemistry at the chiral center contributes significantly to its biological activity:
Molecular Formula: C16H25NO⋅HBr
Functional Groups: Hydroxyl (-OH), amine (-NH), and bromine (Br) contribute to its pharmacological properties.
3D Structure: The spatial arrangement of atoms allows for effective interaction with serotonin receptors, influencing its agonistic activity.
Computational modeling studies can provide insights into the binding conformation of this compound within receptor sites .
Chemical Reactions Analysis
(R)-(+)-8-Hydroxy-DPAT hydrobromide participates in various chemical reactions that are significant in pharmacological contexts:
Receptor Binding: It acts primarily as an agonist at the 5-HT1A receptor, leading to downstream signaling cascades that affect neurotransmitter release.
Metabolism: In vivo studies indicate that it undergoes metabolic transformations involving oxidation and conjugation, which can influence its pharmacokinetics.
Interactions: The compound may also interact with other neurotransmitter systems, including dopamine and norepinephrine pathways, impacting its therapeutic effects .
Mechanism of Action
The mechanism of action of (R)-(+)-8-Hydroxy-DPAT hydrobromide primarily involves its agonistic effects on serotonin receptors:
5-HT1A Receptor Activation: Upon binding to the 5-HT1A receptor, it induces conformational changes that activate intracellular signaling pathways.
Neurotransmitter Modulation: This activation leads to decreased cAMP levels and modulation of ion channel activity, ultimately affecting neuronal excitability and neurotransmitter release.
Behavioral Effects: Preclinical studies have demonstrated that administration of this compound can produce anxiolytic and antidepressant-like effects in animal models, supporting its potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-(+)-8-Hydroxy-DPAT hydrobromide are essential for understanding its behavior in biological systems:
Appearance: Typically exists as a white to off-white crystalline powder.
Solubility: Soluble in water and organic solvents like methanol and ethanol.
Stability: Stability under various pH conditions is crucial for formulation development; it remains stable in neutral pH but may degrade under extreme acidic or basic conditions.
Melting Point: Specific melting point data can vary based on purity but is generally within a defined range suitable for pharmaceutical applications .
Applications
(R)-(+)-8-Hydroxy-DPAT hydrobromide has significant applications in scientific research:
Neuroscience Research: It is widely used to study serotonin receptor functions, particularly in relation to mood disorders such as depression and anxiety.
Pharmacological Studies: Investigations into its effects on cognitive function and motor skills provide insights into potential therapeutic uses for neurodegenerative diseases.
Behavioral Experiments: Animal studies utilizing this compound help elucidate the neurobiological mechanisms underlying stress responses and behavioral regulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MDL 72832 Hydrochloride is a novel, potent and selective ligand for 5-HT1A sites. A potent ligand at 5-HT1A receptors, with mixed agonist and antagonist properties. An agonist at post-synaptic 5-HT1A receptors.